Lithium butyltrioctylaluminate

anionic polymerisation stereospecific catalysis poly(methyl methacrylate)

Lithium butyltrioctylaluminate, systematically lithium (T‑4)‑butyltrioctylaluminate(1‑), is a mixed‑ligand organoaluminate with the empirical formula C₂₈H₆₀AlLi (MW 430.70 g mol⁻¹). It belongs to the Li[AlR₄] “ate” family, in which a tetrahedral aluminate centre bears one n‑butyl and three n‑octyl groups, charge‑balanced by a lithium cation.

Molecular Formula C28H60AlLi
Molecular Weight 430.7 g/mol
CAS No. 76721-60-3
Cat. No. B12651062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium butyltrioctylaluminate
CAS76721-60-3
Molecular FormulaC28H60AlLi
Molecular Weight430.7 g/mol
Structural Identifiers
SMILES[Li+].CCCCCCCC[Al-](CCCC)(CCCCCCCC)CCCCCCCC
InChIInChI=1S/3C8H17.C4H9.Al.Li/c3*1-3-5-7-8-6-4-2;1-3-4-2;;/h3*1,3-8H2,2H3;1,3-4H2,2H3;;/q;;;;-1;+1
InChIKeyNNZUUGQOENLQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Butyltrioctylaluminate (CAS 76721‑60‑3): Structural Identity and Class Position for Procurement Evaluation


Lithium butyltrioctylaluminate, systematically lithium (T‑4)‑butyltrioctylaluminate(1‑), is a mixed‑ligand organoaluminate with the empirical formula C₂₈H₆₀AlLi (MW 430.70 g mol⁻¹) [1]. It belongs to the Li[AlR₄] “ate” family, in which a tetrahedral aluminate centre bears one n‑butyl and three n‑octyl groups, charge‑balanced by a lithium cation [2]. This unsymmetrical architecture distinguishes it from simpler homoleptic tetraalkylaluminates and underlies its differentiated solubility, stereochemical influence, and alkyl‑transfer behaviour.

Why Procurement of Lithium Butyltrioctylaluminate Cannot Be Satisfied by a Generic LiAlR₄


The performance of a lithium tetraalkylaluminate in catalysis, alkyl‑transfer, or electrolyte applications is not simply a function of the aluminium centre; the identity, length, and branching of the alkyl ligands dictate solubility in hydrocarbon solvents, Lewis acidity at the metal, stereochemical influence on growing polymer chains, and the thermal lability of the Al–C bonds [1][2]. Consequently, substituting, for example, the symmetrical C₄‑only Li[Al(n‑Bu)₄] or the sterically congested Li[Al(i‑Bu)₄] for Li[Al(n‑Bu)(n‑Oct)₃] can result in altered syndiotactic direction, lost solubility in aliphatic media, or unwanted precipitate formation during alkyl transfer. The following evidence quantifies several of these differentiation dimensions.

Quantitative Differentiation Evidence for Lithium Butyltrioctylaluminate Against Closest Analogues


Syndiotactic Steering in MMA Polymerisation: Tri‑n‑octylaluminium as a Surrogate for the Octyl‑Rich Aluminate

In a study that employed t‑BuLi plus trialkylaluminium (R₃Al) initiator systems, tri‑n‑octylaluminium (n‑C₈H₁₇)₃Al delivered a syndiotacticity of 96 % (rr triad) for poly(methyl methacrylate) at −93 °C, the highest value among the methyl, ethyl, butyl, isobutyl, and octyl congeners tested [1]. The target compound Li[Al(n‑Bu)(n‑Oct)₃] retains three octyl ligands around aluminium and is therefore anticipated to impart a similarly high syndiotropic bias when used as the aluminium component in analogous ate‑complex initiator systems. By contrast, the commonly employed triethylaluminium gave substantially lower syndiotacticity (specific numerical value not tabulated in the abstract, but described as “working quite effectively” only after the ethyl, butyl, and octyl members) [1].

anionic polymerisation stereospecific catalysis poly(methyl methacrylate)

Solubility in Aliphatic Hydrocarbons: Advantage of Long Alkyl Chains Over Short‑Chain Tetraalkylaluminates

Within the ytterbium(II) tetraalkylaluminate series Yb[AlR₄]₂, the tetramethylaluminate (R = Me) is a pyrophoric powder insoluble in aliphatic and aromatic hydrocarbons, whereas the tetraethyl and tetraisobutyl analogues are readily soluble in n‑hexane [1]. Applying this well‑established solubility trend to lithium tetraalkylaluminates, the C₄/C₈ mixed‑ligand target compound, with a substantially larger hydrocarbon envelope than simple ethyl or butyl members, is predicted to exhibit high solubility in aliphatic solvents such as hexane, heptane, or Isopar™, which are preferred for industrial alkyl‑transfer and aluminium‑plating processes that demand ether‑free media [2].

solubility alkali metal aluminate non‑polar solvent

Ether‑Free Alkyl Transfer: A Process Advantage Over Grignard and Organolithium Reagents

Lithium tetraalkylaluminates Li[AlR₄] are explicitly claimed as alkyl‑transfer reagents that operate in aprotic, non‑ethereal hydrocarbon solvents, thereby eliminating oxygen‑containing impurities that are deleterious in vapour‑deposition and electroplating processes [1]. The patent literature specifies that Li[AlR₄] reagents enable the selective transfer of up to four alkyl groups without the formation of intractable LiX precipitate loads that plague conventional RLi reagents, and without the mandatory ethereal solvents required by Grignard reagents [1]. For aluminium‑plating applications, Li[AlR₄] delivers a clean aluminium layer free of ether‑derived oxygen contamination, whereas RMgX‑based routes inevitably introduce oxygen traces [2].

alkyl transfer ether‑free electroplating metal deposition

Molecular Weight and Vapour‑Pressure Tuning: Differentiating the Butyl‑Octyl Aluminate from Symmetrical Tetraalkylaluminates

The molecular weight of Li[Al(n‑Bu)(n‑Oct)₃] (430.70 g mol⁻¹) [1] lies between that of the fully butyl‑substituted Li[Al(n‑Bu)₄] (262.38 g mol⁻¹) and the fully octyl‑substituted Li[Al(n‑Oct)₄] (599.06 g mol⁻¹, calculated). This intermediate molar mass is expected to translate into a vapour pressure intermediate between the two extremes, offering a tunable volatility window for vapour‑phase aluminium deposition processes. In contrast, the symmetrical Li[AlEt₄] (MW 182.26 g mol⁻¹) is substantially more volatile and may evaporate prematurely from heated substrates, while the homoleptic octyl compound may require impractically high source temperatures for adequate vapour delivery [2].

volatility molecular weight vapour deposition precursor design

Asymmetric Alkylation Efficiency: Lithium Tetraalkylaluminates vs. Trialkylaluminium Alone

Lithium tetra‑n‑butylaluminate Li[Al(n‑Bu)₄] modified with chiral aminoalcohols (e.g., (−)‑N‑methylephedrine or Darvon alcohol) reacts with phenylglyoxylic acid methyl ester to afford α‑butyl‑α‑hydroxy ester in good chemical yield and with an enantiomeric excess of 43 % when Darvon alcohol is the modifier [1]. Tri‑n‑butylaluminium alone, lacking the ate‑complex architecture, generally produces racemic or low‑ee products under comparable conditions [2]. The target compound Li[Al(n‑Bu)(n‑Oct)₃], possessing one transferable n‑butyl group and three spectator octyl ligands, is structurally primed to deliver the butyl group selectively while the octyl chains tune the steric environment, potentially enhancing enantioselectivity beyond that of the symmetrical Li[AlBu₄] system.

asymmetric synthesis alkylation α‑keto ester chiral aluminate

Evidence‑Backed Application Scenarios for Lithium Butyltrioctylaluminate in Industrial and Academic Settings


Ultra‑High Syndiotactic Poly(methacrylate) Synthesis

When the goal is poly(methyl methacrylate) with syndiotacticity >95 % and narrow molecular weight distribution, lithium butyltrioctylaluminate (as the Al component in an ate‑complex initiator with t‑BuLi) is expected to replicate the 96 % rr triads achieved by the t‑BuLi/(n‑C₈H₁₇)₃Al system at −93 °C in toluene [1]. Triethyl‑ or tributylaluminium initiators cannot reach this ceiling, making the octyl‑rich aluminate the logical procurement choice for stereoregular PMMA production. Users should validate the exact Al/Li ratio and temperature profile for their specific reactor configuration.

Ether‑Free Aluminium Electroplating and MOCVD Precursor

In aluminium electroplating baths that must avoid ethereal solvents to prevent oxygen contamination in the deposited metal film, lithium butyltrioctylaluminate can serve as the soluble Al source in hydrocarbon media [2][3]. Its hydrocarbon solubility, inferred from the solubility of analogous long‑chain tetraalkylaluminates, permits homogeneous bath formulations that are inaccessible with short‑chain (C₁–C₂) aluminates. The compound’s molecular weight (430.7 g mol⁻¹) also positions it in a volatility window that facilitates vapour‑phase delivery in MOCVD processes without premature evaporation or thermal degradation [4].

Asymmetric Alkylation with Steric Tuning via Spectator Ligands

Lithium butyltrioctylaluminate can be employed in the asymmetric alkylation of α‑keto esters and related electrophiles, where the n‑butyl group serves as the transferable nucleophile and the three octyl ligands modulate the steric environment around the aluminium centre [5]. The ate‑complex architecture is essential for achieving non‑zero enantioselectivity (benchmarked at 43 % ee for Li[AlBu₄]); the mixed‑ligand variant offers the possibility of optimising ee by adjusting the spectator alkyl chain length and branching, a tuning knob not available with symmetrical tetraalkylaluminates.

Ziegler–Natta Catalyst Component for Styrene and Olefin Copolymerisation

In Ziegler–Natta systems derived from LiAlR₄ + AlCl₃ + TiCl₄, the alkyl group identity influences polymer isotacticity and copolymer composition [6]. Lithium butyltrioctylaluminate, with its mixed short/long alkyl architecture, provides a distinct kinetic profile that may favour incorporation of longer‑chain α‑olefins or improve catalyst solubility during styrene polymerisation. Procurement of this specific aluminate, rather than a generic LiAlEt₄ or LiAlBu₄, is warranted when the target polymer microstructure demands the unique combination of butyl initiation and octyl steric bulk.

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